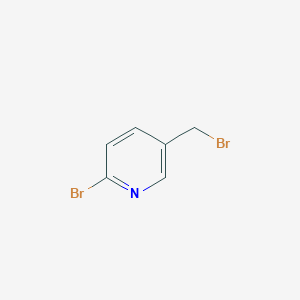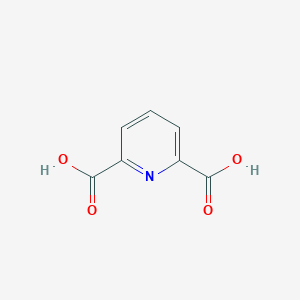
2,6-吡啶二羧酸
描述
科学研究应用
吡啶-2,6-二羧酸在科学研究中具有广泛的应用:
作用机制
吡啶-2,6-二羧酸主要通过其与金属离子形成配合物的能力发挥作用。在细菌内生孢子中,它与钙离子形成配合物,该配合物结合游离水分子并使孢子脱水。 这种脱水提高了孢子核心内部大分子的耐热性,并通过插入核碱基之间来保护 DNA 免受热变性 。 此外,吡啶-2,6-二羧酸已被证明可以抑制真菌中的几丁质生物合成,导致细胞壁损伤和真菌死亡 .
类似化合物:
- 吡啶-2,5-二羧酸
- 吡啶-2,4-二羧酸
- 吡啶-3,5-二羧酸
比较: 吡啶-2,6-二羧酸因其在细菌内生孢子耐热性中的特殊作用以及其与金属离子形成稳定配合物的能力而独一无二。 虽然其他吡啶二羧酸也可能形成金属配合物,但它们在细菌孢子形成和萌发中没有表现出相同的生物学意义 .
生化分析
Biochemical Properties
2,6-Pyridinedicarboxylic acid is slightly more acidic than benzoic acids due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring . This acidity is a critical feature in its role as a ligand in coordination chemistry, where it forms complexes with various metals, enhancing its utility in industrial applications .
Cellular Effects
In the context of cellular effects, 2,6-Pyridinedicarboxylic acid has been shown to play a role in the stability and resistance properties of bacterial endospores . It is a major component of these endospores, comprising 5-15% of the spore dry weight . Additionally, it has been used as a passivating agent to decrease electronic defects in the polycrystalline perovskite film .
Molecular Mechanism
The molecular mechanism of 2,6-Pyridinedicarboxylic acid involves its interaction with metal ions. The carboxyl and pyridyl groups of 2,6-Pyridinedicarboxylic acid, acting as a Lewis base, can donate electron pairs to the uncoordinated Pb2+ ions, thereby healing the Pb2+ defects . This interaction is crucial for its role in the passivation of perovskite solar cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Pyridinedicarboxylic acid can change over time. For instance, in the context of electrochemical performance, it has been shown that the conductivity values of composites containing 2,6-Pyridinedicarboxylic acid can improve over time .
Metabolic Pathways
2,6-Pyridinedicarboxylic acid is involved in various metabolic pathways. For instance, it has been shown to be partially oxidized by marine bacteria when grown aerobically on the corresponding phthalate analogs .
准备方法
合成路线和反应条件: 吡啶-2,6-二羧酸可以通过一系列化学反应从 2,6-二氯吡啶合成。 该过程包括 2,6-二氯吡啶水解形成 2,6-二羟基吡啶,然后氧化生成吡啶-2,6-二羧酸 .
工业生产方法: 吡啶-2,6-二羧酸的工业生产通常涉及对天然产生该化合物的特定细菌菌株进行发酵。 例如,谷氨酸棒状杆菌已被基因工程改造,通过与 L-赖氨酸生物合成共有的代谢途径生产吡啶-2,6-二羧酸 .
反应类型:
氧化: 吡啶-2,6-二羧酸可以进行氧化反应形成各种衍生物。
还原: 吡啶-2,6-二羧酸的还原可以生成吡啶衍生物。
取代: 它可以参与取代反应,特别是在金属离子的存在下,形成配合物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
主要产物:
氧化: 各种氧化吡啶衍生物。
还原: 还原的吡啶化合物。
取代: 金属-吡啶-2,6-二羧酸配合物.
相似化合物的比较
- Pyridine-2,5-dicarboxylic acid
- Pyridine-2,4-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
Comparison: Dipicolinic acid is unique due to its specific role in bacterial endospore heat resistance and its ability to form stable complexes with metal ions. While other pyridine dicarboxylic acids may also form metal complexes, they do not exhibit the same biological significance in bacterial sporulation and germination .
属性
IUPAC Name |
pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJMNDUMQPNECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17956-40-0 (di-hydrochloride salt), 4220-17-1 (mono-hydrochloride salt), 63450-91-9 (di-potassium salt) | |
| Record name | Dipicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022043 | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9962 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5 mg/mL at 25 °C | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.0000061 [mmHg] | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9962 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
499-83-2 | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipicolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipicolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dipicolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-PYRIDINEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE81S5CQ0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
| Record name | 2,6-Pyridinedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Pyridinedicarboxylic acid?
A1: 2,6-Pyridinedicarboxylic acid has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol. []
Q2: What spectroscopic data is available for 2,6-Pyridinedicarboxylic acid?
A2: 2,6-Pyridinedicarboxylic acid has been characterized using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide valuable information about the functional groups, proton and carbon environments, and molecular mass of the compound. [, , , , , , , ]
Q3: How stable is 2,6-Pyridinedicarboxylic acid under different conditions?
A3: 2,6-Pyridinedicarboxylic acid exhibits good thermal stability, as demonstrated by thermogravimetric analysis (TGA). Its performance and applications under various conditions depend on the specific application and the presence of other chemical species. [, , , , ]
Q4: Can 2,6-Pyridinedicarboxylic acid act as a catalyst?
A4: Yes, 2,6-Pyridinedicarboxylic acid and its derivatives have shown catalytic activity in various organic reactions. For example, it can act as an efficient and mild organocatalyst for synthesizing xanthene derivatives, dihydro-2-oxypyrroles, and tetrahydropyridines. [, , ]
Q5: How does 2,6-Pyridinedicarboxylic acid participate in catalytic reactions?
A5: The catalytic activity of 2,6-Pyridinedicarboxylic acid can be attributed to its ability to activate reactants through hydrogen bonding and coordination interactions. It can also stabilize reaction intermediates, facilitating the desired transformations. [, , ]
Q6: Are there examples of 2,6-Pyridinedicarboxylic acid being used in metal-catalyzed reactions?
A6: Yes, 2,6-Pyridinedicarboxylic acid can act as a ligand in metal complexes that catalyze various reactions. For example, a copper complex with 2,6-pyridinedicarboxylic acid effectively catalyzed the bromination of phenol red. [] Palladium(II) complexes with 2,6-pyridinedicarboxylic acid derivatives catalyze the aerobic oxidation of substituted 8-methylquinolines. []
Q7: What factors influence the catalytic activity and selectivity of 2,6-Pyridinedicarboxylic acid-based catalysts?
A7: Factors such as the reaction conditions (temperature, solvent), the nature of the substrates, and the presence of other additives can significantly impact the catalytic activity and selectivity. The specific metal ion coordinated to 2,6-Pyridinedicarboxylic acid in metal complexes also plays a crucial role in determining the catalytic properties. [, , ]
Q8: Has computational chemistry been employed to study 2,6-Pyridinedicarboxylic acid and its derivatives?
A8: Yes, computational methods like density functional theory (DFT) have been used to investigate the electronic structure, bonding properties, and reactivity of 2,6-Pyridinedicarboxylic acid and its metal complexes. []
Q9: Does 2,6-Pyridinedicarboxylic acid interact with biological systems?
A9: Yes, 2,6-Pyridinedicarboxylic acid can bind to metal ions, including biologically relevant ones like copper. This property allows it to be incorporated into biological systems for various applications, such as in the development of biosensors. [, , ] One study found that a copper complex with 2,6-pyridinedicarboxylic acid and 2-amino-4-methylpyridine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Q10: Can 2,6-Pyridinedicarboxylic acid be used in the development of biosensors?
A10: Yes, 2,6-Pyridinedicarboxylic acid has been used to modify electrode surfaces for biosensing applications. For example, it can be electropolymerized to form a film on a glassy carbon electrode, providing a platform for immobilizing biomolecules like enzymes. This approach has been successfully demonstrated in developing an amperometric hydrogen peroxide biosensor using horseradish peroxidase. [, ]
Q11: Can 2,6-Pyridinedicarboxylic acid be used to create new materials?
A11: Yes, 2,6-Pyridinedicarboxylic acid is a valuable building block for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials possess unique properties and have potential applications in areas such as gas storage, separation, and catalysis. [, , , , , , , ]
Q12: Is 2,6-Pyridinedicarboxylic acid found in the environment?
A12: 2,6-Pyridinedicarboxylic acid can be found in trace amounts in certain fruits and juices. Analytical methods, such as HPLC, are employed to quantify its presence in these matrices. []
Q13: What analytical techniques are used to characterize and quantify 2,6-Pyridinedicarboxylic acid?
A13: Various techniques are employed, including:
- Spectroscopy: IR, UV-Vis, NMR (1H, 13C), and Mass Spectrometry provide structural information. [, , , , , , , ]
- Chromatography: HPLC is used for separation and quantification, particularly in complex mixtures like fruit juices. []
- Electrochemical techniques: Cyclic voltammetry helps study the redox behavior of 2,6-Pyridinedicarboxylic acid and its metal complexes. []
- X-ray diffraction: Single-crystal X-ray diffraction provides detailed information about the three-dimensional structure of 2,6-Pyridinedicarboxylic acid-containing compounds. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



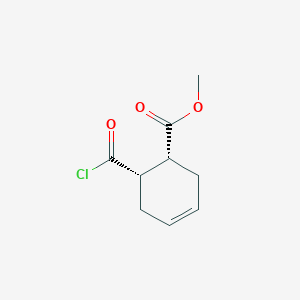
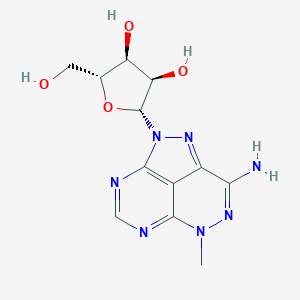
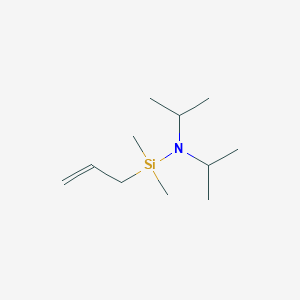
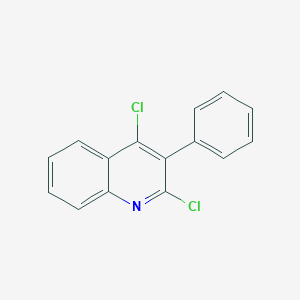
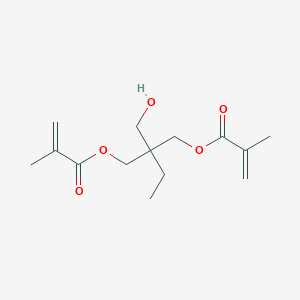
![5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile](/img/structure/B25418.png)
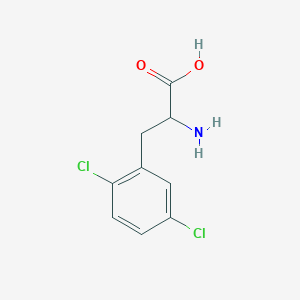
![3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid](/img/structure/B25422.png)
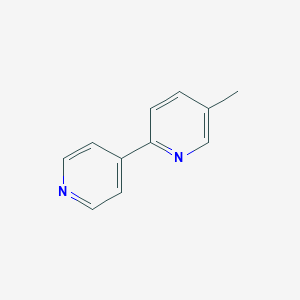
![11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene](/img/structure/B25428.png)
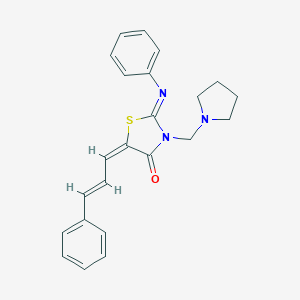
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
